Cas no 1538151-47-1 (methyl 3-amino-2-(2,6-difluorophenyl)propanoate)

Methyl 3-amino-2-(2,6-difluorophenyl)propanoate is a fluorinated amino acid ester with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features include a difluorophenyl group, which enhances metabolic stability and bioavailability, and an ester moiety that facilitates further derivatization. The presence of both amino and ester functional groups makes it a versatile intermediate for constructing complex molecules, particularly in the development of protease inhibitors and other bioactive compounds. The difluorophenyl substitution contributes to improved lipophilicity and binding affinity, making it valuable in medicinal chemistry applications. This compound is typically handled under controlled conditions due to its reactivity.
methyl 3-amino-2-(2,6-difluorophenyl)propanoate structure
1538151-47-1 structure
Product Name:methyl 3-amino-2-(2,6-difluorophenyl)propanoate
CAS No:1538151-47-1
MF:C10H11F2NO2
MW:215.19664978981
CID:6400604
PubChem ID:83809978
Update Time:2025-06-08

methyl 3-amino-2-(2,6-difluorophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(2,6-difluorophenyl)propanoate
    • 1538151-47-1
    • EN300-1829899
    • Inchi: 1S/C10H11F2NO2/c1-15-10(14)6(5-13)9-7(11)3-2-4-8(9)12/h2-4,6H,5,13H2,1H3
    • InChI Key: NQSQXIKFTUHWTL-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C(C(=O)OC)CN)F

Computed Properties

  • Exact Mass: 215.07578492g/mol
  • Monoisotopic Mass: 215.07578492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 52.3Ų

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Additional information on methyl 3-amino-2-(2,6-difluorophenyl)propanoate

Comprehensive Overview of Methyl 3-amino-2-(2,6-difluorophenyl)propanoate (CAS No. 1538151-47-1)

Methyl 3-amino-2-(2,6-difluorophenyl)propanoate (CAS No. 1538151-47-1) is a fluorinated aromatic compound with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a 2,6-difluorophenyl group and an ester-linked amino acid derivative, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industries are increasingly interested in this compound due to its potential role in drug discovery, particularly in modulating enzyme activity or receptor binding.

The compound's methyl ester moiety enhances its solubility in organic solvents, facilitating its use in synthetic chemistry. Recent studies highlight its relevance in developing small-molecule inhibitors for metabolic disorders and inflammatory diseases. With the growing demand for fluorinated building blocks in medicinal chemistry, 1538151-47-1 has gained attention for its ability to improve pharmacokinetic properties like metabolic stability and membrane permeability.

From an industrial perspective, methyl 3-amino-2-(2,6-difluorophenyl)propanoate is synthesized via multi-step organic reactions, often involving palladium-catalyzed cross-coupling or asymmetric hydrogenation. Its purity and yield are critical for downstream applications, prompting advancements in green chemistry approaches to reduce waste and energy consumption. Environmental sustainability is a key focus, aligning with global trends toward eco-friendly synthesis.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound. Quality control protocols ensure compliance with regulatory standards, particularly for pharmaceutical-grade materials. Researchers frequently search for "synthetic routes for 1538151-47-1" or "applications of difluorophenyl derivatives," reflecting its niche yet expanding utility.

In drug development, the 2,6-difluorophenyl scaffold is prized for its electron-withdrawing effects, which can enhance ligand-receptor interactions. This property has spurred investigations into 1538151-47-1 as a precursor for kinase inhibitors or GPCR modulators. The compound's chiral center also opens avenues for enantioselective synthesis, a hot topic in asymmetric catalysis.

Market trends indicate rising demand for custom synthesis of fluorinated compounds like methyl 3-amino-2-(2,6-difluorophenyl)propanoate. Suppliers emphasize scalable production and technical support to meet diverse R&D needs. FAQs such as "how to store 1538151-47-1" or "alternative solvents for its reaction" are common, underscoring practical considerations for end-users.

Future directions may explore biocatalytic methods to produce this compound, leveraging enzymatic specificity for greener processes. Collaborative efforts between academia and industry aim to optimize its synthetic accessibility while addressing challenges like racemization or byproduct formation. As precision medicine advances, tailored derivatives of 1538151-47-1 could play pivotal roles in next-generation therapeutics.

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